molecular formula C11H13BrO B578386 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene CAS No. 1245563-11-4

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene

Cat. No.: B578386
CAS No.: 1245563-11-4
M. Wt: 241.128
InChI Key: AEYSSTBYFPNCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.128. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation Catalysis

The liquid-phase oxidation of methylbenzenes, including derivatives similar to 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene, can be catalyzed by a system composed of cobalt(II) and copper(II) acetates along with sodium bromide. This process, carried out in acetic acid, results in high selectivities for the corresponding benzyl acetates and benzaldehydes. The study demonstrates the potential of nuclear-brominated compounds in oxidation reactions, providing a pathway for the synthesis of various organic compounds through catalytic processes (Okada & Kamiya, 1981).

Ring Expansion in Chemical Synthesis

Ring expansion techniques, as shown in the treatment of specific brominated compounds with alkyne molecules, have significant implications in the synthesis of complex organic structures. This method leads to the formation of products like 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrating the utility of brominated compounds in constructing larger, more complex cyclic systems. Such processes are crucial for the development of novel organic compounds with potential applications in materials science and pharmaceuticals (Agou et al., 2015).

Synthesis of Coenzyme Q Homologs and Analogs

In the synthesis of coenzyme Q homologs and analogs, intermediates like 1,2,3,4-tetramethoxy-5-methylbenzene play a pivotal role. A modified mild brominating agent's use showcases the importance of brominated aromatic compounds in introducing functional groups to the aromatic ring. This technique allows for the efficient and high-yield production of key intermediates necessary for the synthesis of biologically significant molecules (Yang, Weng, & Zheng, 2006).

Nonlinear Optical Applications

Theoretical and experimental studies on compounds similar to this compound have shown significant potential in nonlinear optical applications. Investigations include vibrational wavenumbers, HOMO-LUMO analyses, and NBO studies, revealing that such compounds could be attractive candidates for further studies in non-linear optics due to their favorable electronic properties (Al-Abdullah et al., 2014).

Properties

IUPAC Name

1-bromo-3-(cyclopropylmethoxy)-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-4-10(12)6-11(5-8)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYSSTBYFPNCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682127
Record name 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-11-4
Record name 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.